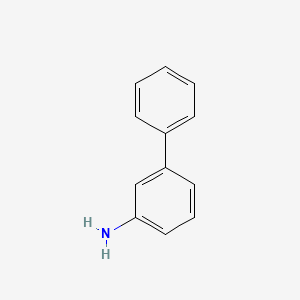

3-Aminobiphenyl

説明

Significance and Research Context of Aminobiphenyl Compounds

Aminobiphenyls, as a class of aromatic amines derived from biphenyl (B1667301), are of considerable interest due to their chemical reactivity and biological activity. These compounds serve as valuable intermediates and building blocks in the synthesis of a wide array of organic molecules. Their structural framework, comprising two linked phenyl rings, allows for diverse functionalization, leading to applications in the development of dyes, pharmaceuticals, and advanced materials guidechem.comt3db.ca.

The research context for aminobiphenyls is significantly shaped by their toxicological profiles. Certain aminobiphenyls, notably 4-aminobiphenyl (B23562), have been identified as potent carcinogens, particularly linked to bladder cancer in humans and experimental animals ebi.ac.ukwikipedia.orgiarc.friarc.frnih.gov. This established genotoxicity and carcinogenicity within the aminobiphenyl family underscores the importance of studying related compounds, including 3-aminobiphenyl, to understand structure-activity relationships and potential biological impacts. Consequently, this compound itself is investigated as a model carcinogen in mutagenicity and cancer research iarc.friarc.fr, and its presence in environmental matrices such as tobacco smoke has also been a subject of analytical and toxicological inquiry nih.govscbt.com. The classification of this compound as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) further highlights its significance in toxicological research guidechem.com.

Historical Perspectives in this compound Research

While the historical industrial applications and extensive epidemiological studies of 4-aminobiphenyl are well-documented, the historical research trajectory of this compound is more closely tied to its utility in synthetic chemistry and its role in understanding the broader toxicological properties of aminobiphenyls.

Early research into this compound focused on its synthesis and chemical properties. Established synthetic routes include the reduction of 3-nitrobiphenyl, often employing metal catalysts such as palladium or platinum ontosight.ai. Another significant method involves palladium-catalyzed Suzuki coupling reactions, typically between 3-bromoaniline (B18343) and phenylboronic acid wikipedia.org. These synthetic advancements have enabled researchers to access this compound for further investigation.

Historically, this compound has been utilized as a building block in the manufacturing of dyes guidechem.comt3db.ca. Its chemical structure facilitates participation in reactions like nucleophilic substitution and condensation, making it a versatile precursor for more complex organic molecules, including potential pharmaceutical agents and polymers guidechem.com. The investigation into its biological activity, particularly its potential to intercalate into DNA and induce mutations, has positioned it as a compound of interest in cancer research, serving as a model for studying mechanisms of chemical carcinogenesis iarc.friarc.frontosight.ai. Analytical methodologies have also evolved to detect and quantify this compound, with techniques such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) and Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) being developed for its analysis in various matrices, including tobacco smoke nih.govresearchgate.net.

Structure

3D Structure

特性

IUPAC Name |

3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOBADFTHUUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036825 | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-47-2, 41674-04-8 | |

| Record name | 3-Aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041674048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P632PQP3U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Properties and Synthesis

3-Aminobiphenyl (CAS No. 2243-47-2) is an organic compound with the molecular formula C₁₂H₁₁N. It presents as a solid at room temperature, typically described as white to pale yellow guidechem.comontosight.aiwikipedia.orgsigmaaldrich.com. Its structure consists of two phenyl rings connected by a single carbon-carbon bond, with an amino group (-NH₂) attached to the third carbon atom of one of the rings ontosight.ai.

Table 2.1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | guidechem.comontosight.aiwikipedia.orgsigmaaldrich.comnih.gov |

| Molecular Weight | 169.22 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to pale yellow solid | guidechem.comontosight.aiwikipedia.orgsigmaaldrich.com |

| Melting Point | 31–31.5 °C | wikipedia.org |

| 28–33 °C | sigmaaldrich.com | |

| Boiling Point | 177–178 °C (at 10 mmHg) | wikipedia.org |

| 302 °C | wikipedia.orgiarc.fr | |

| pKa (conjugate acid) | 4.35 (at 18 °C) | wikipedia.org |

| 4.25 (at 18 °C) | guidechem.com | |

| Solubility in Water | Sparingly soluble | guidechem.com |

| CAS Number | 2243-47-2 | guidechem.comwikipedia.orgsigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | [1,1′-Biphenyl]-3-amine | wikipedia.org |

The synthesis of this compound is primarily achieved through chemical reactions that introduce or reveal the amino group on a biphenyl (B1667301) scaffold. A common method involves the reduction of 3-nitrobiphenyl. This transformation typically utilizes reducing agents in the presence of catalysts, such as palladium or platinum, to convert the nitro group (-NO₂) to an amino group (-NH₂) ontosight.ai. Another important synthetic pathway is the Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction widely used for forming carbon-carbon bonds. In the context of this compound synthesis, this involves coupling an aryl halide, such as 3-bromoaniline (B18343), with an arylboronic acid, such as phenylboronic acid wikipedia.org. These methods provide efficient routes for obtaining this compound for research purposes.

Research Findings and Applications

Chemical Reactivity and Analytical Determination

The amino group on the biphenyl (B1667301) structure renders this compound reactive in various organic transformations. It can undergo reactions characteristic of primary aromatic amines, such as diazotization, acylation, and alkylation, making it a versatile building block in organic synthesis guidechem.com.

Analytical chemists have developed sophisticated methods for the detection and quantification of this compound, especially given its presence in complex matrices like tobacco smoke. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) using boron-doped diamond electrodes have been employed for its determination in water samples researchgate.net. Furthermore, Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) has been optimized for the sensitive and accurate measurement of this compound and other aromatic amines in the mainstream smoke of various tobacco products nih.gov. These analytical advancements are crucial for exposure assessment and research into the environmental fate and biological uptake of the compound.

Applications in Synthesis and Research

This compound serves as a key intermediate in the synthesis of various organic compounds. Its primary applications lie in the chemical industry, where it is used as a building block for the production of dyes guidechem.comt3db.ca. The reactivity of its amino group allows for its incorporation into azo dyes and other chromophoric systems. Beyond dyes, it is also employed in the synthesis of pharmaceuticals and polymers, highlighting its versatility in creating molecules with diverse functionalities guidechem.com.

Compound List

this compound

Biphenyl

3-Nitrobiphenyl

Phenylboronic acid

1-Aminonaphthalene

2-Aminonaphthalene

o-Toluidine

o-Anisidine

Benzidine-based dyes

4-Nitrobiphenyl

Diphenylamine

3-Methyl-4-nitro-1,1-biphenyl

4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide Schiff base

Oxadiazole derivatives

ebi.ac.ukontosight.aiwikipedia.orgtriazolo[4,3-c]quinazolines

2-Aryl/thienyl-4-cyanoquinazolines

5-(4'-Diphenylamino-[1,1′]-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)- ebi.ac.ukontosight.aiwikipedia.orgtriazolo[4,3-c]quinazoline

Benzoimidazo[1,2-a] ebi.ac.ukwikipedia.orgontosight.aitriazolo[4,5-e]pyrimidines

2H- ebi.ac.ukwikipedia.orgontosight.aitriazolo[4,5-e] ebi.ac.ukontosight.aiwikipedia.orgtriazolo[1,5-a]pyrimidine

2-Aryl-1,2,3-triazolopyrimidine

Tartrazine

2-Mercaptobenzothiazole (MBT)

Aniline

p-Terphenyl

m-α-Pyridyl-aniline

4-Bromo-2'-methoxybiphenyl

4-Bromo-4'-methoxybiphenyl

2-Cyano-5-methyl-2',5'-dimethoxy-4'-n-amylbiphenyl

p-Anisidine

m-Anisidine

rac-BINAP

2'-Aminoacetophenone

2-Naphthylamine

1,4-Phenylenediamine

4-Amino-biphenyl-d9

m-Phenylaniline-d9

3-Amino-1,1'-biphenyl-d9

Established Synthetic Pathways for this compound and its Derivatives

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling reaction is a cornerstone of biaryl synthesis, valued for its mild reaction conditions, high yields, and broad functional group tolerance. numberanalytics.com This palladium-catalyzed reaction typically involves the cross-coupling of an aryl halide with an arylboronic acid or its ester derivatives. numberanalytics.comsolubilityofthings.com For the synthesis of this compound, this can be achieved by coupling a suitable aminophenylboronic acid derivative with a haloarene or vice versa.

A general approach involves the reaction of 3-aminophenylboronic acid with a halobenzene. Alternatively, a protected amino group on the boronic acid or the halide can be employed, followed by a deprotection step. For instance, 3-nitrobiphenyl, synthesized via Suzuki coupling, can be subsequently reduced to this compound. wikipedia.org

Recent advancements have focused on the development of highly active palladium precatalysts, such as those based on a 2-aminobiphenyl scaffold, which can facilitate these couplings under even milder conditions and with lower catalyst loadings. ntnu.nosigmaaldrich.com For example, XPhos Pd G3 and G4 precatalysts have demonstrated high efficiency in coupling unstable boronic acids at temperatures ranging from room temperature to 40°C with short reaction times. sigmaaldrich.com

Table 1: Examples of Suzuki Coupling for Aminobiphenyl Synthesis

| Aryl Halide | Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 3-Chloroaniline | Phenylboronic acid | Chloro[(di(1-adamantyl)-n-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) | K₂CO₃ | DMF | 80 | - |

| 2-Bromoaniline | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 60 | 98 |

| Aryl Halides | Arylboronic acid | Ligand or Palladium Complexes | K₂CO₃ | DMF/H₂O | Varies | - |

| 3-Iodotyrosine ester (Boc-protected) | Heteroaryl trifluoroborate | Pd(OAc)₂ | K₂CO₃ | MeOH | Reflux | - |

Data sourced from multiple studies. chemicalbook.comchemicalbook.comrsc.org Note: Yields and conditions are representative and may vary based on specific substrates and ligands used.

Palladium-Catalyzed Cross-Coupling Approaches

Beyond the Suzuki reaction, a broad spectrum of palladium-catalyzed cross-coupling reactions are employed for biaryl synthesis. numberanalytics.com These methods offer alternative routes, sometimes with advantages in terms of substrate availability or reactivity.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be adapted for the synthesis of aminobiphenyls. nih.gov This can involve the coupling of a biphenyl halide with an amine source or the coupling of an aminobiphenyl with a suitable partner. The use of specialized phosphine (B1218219) ligands, many of which are themselves biphenyl derivatives, is crucial for the success of these reactions. organic-chemistry.org Precatalysts derived from 2-aminobiphenyl have been shown to be particularly effective, enhancing catalyst stability and activity. acs.orgnih.gov

The Negishi coupling , which utilizes organozinc reagents, and the Stille coupling , which employs organotin reagents, are also valuable methods for constructing the biphenyl core. rsc.orgrsc.org The Negishi reaction, in particular, is noted for its high regio- and chemoselectivity in producing unsymmetrical biaryls. rsc.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Organometallic Reagent | Electrophile | Key Features |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Mild conditions, high functional group tolerance. numberanalytics.com |

| Buchwald-Hartwig | Amine | Aryl halide/triflate | Direct formation of C-N bonds. nih.gov |

| Negishi | Arylzinc halide | Aryl halide/triflate | High reactivity and selectivity. rsc.org |

| Stille | Arylstannane | Aryl halide/triflate | Tolerant of a wide range of functional groups. rsc.org |

Reductive Synthesis Routes for Aminobiphenyl Derivatives

Reductive methods provide an alternative pathway to aminobiphenyls, often starting from nitro-substituted precursors which are readily available. The reduction of a nitrobiphenyl to an aminobiphenyl is a common final step in many synthetic sequences. wikipedia.org

One prominent method is reductive amination , which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. chemistrysteps.com While not a direct biaryl-forming reaction, it can be used to introduce the amino group to a pre-formed biphenyl scaffold. For instance, a biphenyl ketone could be converted to an aminobiphenyl derivative.

Another key strategy is the reduction of a nitro group on a biphenyl ring. This can be accomplished using various reducing agents, such as:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas. vulcanchem.com

Metal-mediated Reduction: Employing metals like zinc, tin, or iron in acidic conditions. tripod.com

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

A specific example is the synthesis of (4'-amino-biphenyl-3-yl)-acetic acid, where a nitro precursor is reduced using a palladium-carbon catalyst under hydrogenation conditions. vulcanchem.com Similarly, 3',4',5'-trifluoro-2-aminobiphenyl is prepared by the reduction of 3',4',5'-trifluoro-2-nitrobiphenyl. google.com

Other Organometallic Methodologies for Biaryl Synthesis

While palladium catalysis dominates the field, other transition metals also play a significant role in biaryl synthesis.

Nickel-catalyzed cross-coupling reactions have emerged as a more cost-effective alternative to palladium-based systems. rsc.orgnumberanalytics.com Nickel catalysts can mediate Suzuki-type couplings as well as other cross-coupling reactions like the Kumada coupling (using Grignard reagents). rsc.org

Copper-catalyzed reactions , such as the Ullmann coupling, represent one of the oldest methods for biaryl synthesis. numberanalytics.com Although traditional Ullmann reactions often require harsh conditions, modern variations have been developed that proceed under milder conditions. rsc.org

Organomanganese reagents have also been utilized for biaryl synthesis, offering advantages in terms of chemoselectivity and reduced environmental impact, making them suitable for large-scale applications. rsc.org

Advanced Synthetic Approaches and Challenges

Enantio- or Diastereoselective Biaryl Coupling

The synthesis of axially chiral biaryls, which are important as chiral ligands and in pharmaceuticals, presents a significant challenge. numberanalytics.com This requires control over the stereochemistry of the biaryl axis, leading to the selective formation of one enantiomer or diastereomer.

Enantioselective coupling reactions typically employ chiral catalysts or ligands to induce asymmetry during the C-C bond formation. numberanalytics.com Chiral palladium and nickel-based catalysts have been developed for the enantioselective synthesis of axially chiral biaryls. numberanalytics.com For example, chiral palladium catalysts have enabled the enantioselective synthesis of axially chiral biaryl compounds. numberanalytics.com

Diastereoselective coupling reactions often utilize a chiral auxiliary attached to one of the coupling partners to direct the stereochemical outcome of the reaction. numberanalytics.com This approach has been used in the diastereoselective synthesis of biaryl compounds with high selectivity. numberanalytics.com An electrochemical method has been developed for the diastereoselective synthesis of axially chiral imidazopyridine-containing biaryls through a radical cyclization cascade. beilstein-journals.org Another strategy involves the diastereoselective ring-closing reaction of a racemic biphenyl dicarboxylic acid with a chiral diamine to produce an enantiomerically pure cyclic biaryl ligand. nih.gov

The development of these stereoselective methods is crucial for accessing the full potential of chiral biaryl compounds in various applications. ontosight.aislideshare.net

Conversion of Racemic or Prochiral Biaryl Compounds

The synthesis of specific, optically enriched biaryl compounds can be achieved by converting racemic mixtures or prochiral precursors. researchgate.net This approach is a key strategy for producing axially chiral biaryls. researchgate.net Two prominent methods within this classification are kinetic resolution of racemates and desymmetrization of symmetric biaryls. researchgate.net

Dynamic kinetic resolution (DKR) is particularly effective for biaryl compounds that can racemize easily due to a low rotational barrier. researchgate.net In one such process, the DKR of racemic 2,2'-dihydroxybiaryls is achieved by combining a commercial lipase (B570770) for kinetic resolution with a ruthenium complex for racemization. researchgate.net A notable advancement involves an enzymatic O-acylation that proceeds without a specific racemization catalyst. researchgate.net In this case, the in-situ racemization is facilitated by the easy rotation about the biaryl axis of the substrates at temperatures between 35–50 °C. researchgate.net The subsequent enzymatic acylation creates a bulkier, conformationally stable ester, which suppresses rotation and locks in the desired enantiomer. researchgate.net This method has been shown to produce enantiomerically enriched atropisomers in high yields and excellent enantiomeric excess. researchgate.net

| Substrate Type | Method | Key Features | Yield | Enantiomeric Excess (% ee) | Reference |

| Racemic Biaryls (Low Rotational Barrier) | Dynamic Kinetic Resolution (DKR) via Enzymatic O-acylation | No racemization catalyst needed; in-situ racemization; product stabilized by bulky O-acyl group. | 91%–99% | 89%–98% | researchgate.net |

Another sophisticated strategy involves the conversion of central chirality in a non-aromatic precursor to axial chirality in the final biaryl product upon aromatization. nih.gov This central-to-axial chirality conversion is a powerful tool for asymmetric synthesis. nih.gov

Biaryl Compound Construction via Aromatization

This strategy involves building the biaryl skeleton through the aromatization of a non-aromatic precursor. researchgate.net This method often provides access to complex carbazole (B46965) structures from simpler starting materials like indoles and ketones through a cascade of condensation, [4+2] annulation, and subsequent dehydrogenative aromatization. ncl.res.in

A postulated mechanism for forming an aminobiphenyl involves the deprotonation of an intermediate to form a radical, which then undergoes oxidative aromatization to yield the final product. rsc.org Oxidative conditions are essential for the rearomatization of the intermediate cyclohexadienyl species that often forms during these reactions. google.com

Organocatalysis has enabled efficient strategies for synthesizing the non-aromatic precursors. nih.gov For instance, enantioselective oxidative N-heterocyclic carbene (NHC) organocatalysis can be used to prepare chiral cyclohexadienes from simple carbonyls and α,β-unsaturated aldehydes. nih.gov These chiral cyclohexadiene intermediates are then readily oxidized to the corresponding atropisomeric biaryls, effectively transferring the stereochemical information from the precursor to the final product. nih.gov

| Precursor Synthesis | Aromatization Step | Catalyst/Reagent | Final Product | Key Advantage | Reference |

| Reaction of carbonyls and α,β-unsaturated aldehydes | Oxidation of chiral cyclohexadiene intermediate | Chiral NHC catalyst (for precursor); Oxidant (for aromatization) | Atropisomeric Biaryls | Implicit central-to-axial conversion of chirality. | nih.gov |

| Cascade of condensation and [4+2] annulation | Dehydrogenative aromatization | Oxygen (as oxidant) | Carbazole derivatives | Builds biaryl system without direct aryl-aryl coupling. | ncl.res.in |

One-Pot Reaction Sequences (e.g., Heck/Suzuki Coupling)

One-pot reaction sequences, which combine multiple transformations in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for synthesizing biaryl motifs and is frequently incorporated into these sequences. rsc.orguwindsor.ca

A highly efficient one-pot, two-step procedure has been developed for the synthesis of biaryl compounds directly from aryl chlorides at room temperature. rsc.org The process begins with the borylation of an aryl chloride using a palladium catalyst. rsc.org Following the completion of this first step, a second aryl chloride and an aqueous base are added to the same pot to initiate a Suzuki-Miyaura cross-coupling reaction, yielding the unsymmetrical biaryl. rsc.org This method avoids the harsh conditions often associated with traditional preparations of arylboronate esters. rsc.org

Similarly, consecutive but one-pot Suzuki cross-coupling–Heck reactions have been employed to synthesize substituted biphenyls. mdpi.com Other variations include one-pot Wittig olefination–Suzuki cross-coupling reactions, which use phosphoranes that are stable enough to coexist with the components of the Suzuki coupling. mdpi.com These tandem approaches provide facile and convenient access to complex biphenyl derivatives from readily available starting materials. rsc.orgmdpi.com A catalytic system using palladium(II) acetate (B1210297) and an N-heterocyclic carbene (NHC) precursor has proven effective for one-pot sequential Heck/Suzuki coupling reactions with low catalyst loading. researchgate.net

| Reaction Sequence | Catalyst System | Key Features | Starting Materials | Reference |

| Borylation / Suzuki–Miyaura Coupling | XPhos-Pd-G2 | Room temperature; one-pot, two-step process; high efficiency. | Two different aryl chlorides | rsc.org |

| Heck / Suzuki Coupling | Pd(OAc)₂, Indole-based NHC precursor | Low Pd loading (0.25 mol%); aqueous media. | Aryl halides, arylboronic acids | researchgate.net |

| Wittig Olefination / Suzuki Coupling | Palladium catalyst | Stable phosphorane allows parallel reactions in one pot. | Formylphenylboronic acids, bromobenzaldehydes | mdpi.com |

Derivatization Strategies and Functionalization

Once formed, aminobiphenyls can undergo further reactions to create more complex molecules, such as polycyclic aromatic compounds. Key derivatization strategies include oxidative cyclization and Friedel-Crafts acylation.

Oxidative Cyclization

Oxidative cyclization of aminobiphenyls is a primary route to synthesizing carbazoles, an important class of heterocyclic compounds. ncl.res.in For instance, iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls proceeds smoothly in the presence of a copper co-catalyst, using oxygen from the air as the terminal oxidant to form the N-H carbazole product. ncl.res.in Palladium catalysts are also widely used for these transformations. wisc.edu

Another approach involves radical cyclization. beilstein-journals.org Arylimines, which can be prepared from an aminobiphenyl and an arylaldehyde, undergo intramolecular radical cyclization in the presence of a radical initiator like (tert-butyl)peroxide at high temperatures. beilstein-journals.org This process involves the formation of an imidoyl radical that adds to the adjacent phenyl ring, followed by a homolytic aromatic substitution to yield a phenanthridine (B189435) derivative. beilstein-journals.org

| Cyclization Type | Substrate | Catalyst/Reagent System | Product | Reference |

| Dehydrogenative Cyclization | 2-Aminobiphenyl | Iridium catalyst, Copper co-catalyst, O₂ (air) | N-H Carbazole | ncl.res.in |

| Radical Cyclization | Arylimine (from aminobiphenyl) | (tert-butyl)peroxide | Phenanthridine | beilstein-journals.org |

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. nih.govchemguide.co.uk The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govmt.com This method is highly effective for creating aryl ketones, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. nih.gov

While the presence of an amine group can complicate Friedel-Crafts reactions by complexing with the Lewis acid catalyst, specific conditions allow for the successful acylation of aminobiphenyl derivatives. nih.govucalgary.ca A documented example is the synthesis of (3-amino-phenyl)-biphenyl-4-yl-methanone. nih.gov This reaction involves the treatment of biphenyl with 3-aminobenzoic acid in the presence of polyphosphoric acid (PPA), which acts as the catalyst and reaction medium. nih.gov The acylium ion, stabilized by resonance, acts as the electrophile, and its formation prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst/Medium | Product | Reaction Type | Reference |

| Biphenyl | 3-Aminobenzoic acid | Polyphosphoric acid (PPA) | (3-Amino-phenyl)-biphenyl-4-yl-methanone | Friedel-Crafts Acylation | nih.gov |

Contributions to Materials Science and Polymer Chemistry

Design and Synthesis of Functionalized Materials

The synthesis of functionalized materials incorporating the 3-aminobiphenyl moiety often leverages sophisticated organic chemistry techniques, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Suzuki-Miyaura coupling, for instance, is a widely employed method for constructing biphenyl (B1667301) frameworks and their derivatives mdpi.commdpi.comwikipedia.orgrsc.org. This compound itself can be synthesized through the Suzuki coupling of 3-bromoaniline (B18343) with phenylboronic acid wikipedia.org.

A significant area of research involves the synthesis of complex heterocyclic compounds that integrate the this compound structure. For example, a series of 3-aryl-5-aminobiphenyl substituted mdpi.comCurrent time information in Bangalore, IN.semanticscholar.orgtriazolo[4,3-c]quinazolines have been designed and synthesized. The synthetic pathway typically involves the preparation of bromo-substituted triazolo[4,3-c]quinazolines via oxidative cyclization of hydrazones, followed by Suzuki-Miyaura cross-coupling with appropriate boronic acids or esters mdpi.commdpi.comurfu.ruresearchgate.net. These multi-step syntheses allow for precise control over the molecular architecture, leading to compounds with tailored properties for advanced applications.

Photophysical Properties of this compound Derivatives

The incorporation of the this compound unit into various molecular frameworks has led to the development of compounds with remarkable photophysical characteristics, including strong fluorescence, solvatochromism, and aggregation-induced emission (AIE).

Fluorescent Properties and Emission Characteristics

Many derivatives of this compound exhibit potent fluorescence, both in solution and in the solid state mdpi.commdpi.comurfu.ruresearchgate.netnih.govresearchgate.netresearchgate.net. For instance, the synthesized 3-aryl-5-aminobiphenyl substituted mdpi.comCurrent time information in Bangalore, IN.semanticscholar.orgtriazolo[4,3-c]quinazolines have demonstrated high fluorescent quantum yields (ΦF), reaching up to 94% in toluene (B28343) solutions mdpi.comurfu.runih.govresearchgate.netresearchgate.net. These compounds typically emit light across a broad range of wavelengths, with emission maxima reported between 412–502 nm in toluene and 530–640 nm in acetonitrile (B52724) mdpi.com. In the solid state, emission maxima have been observed in the range of 416–512 nm mdpi.com.

A notable example is 5-(4'-Diphenylamino-[1,1′]-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)- mdpi.comCurrent time information in Bangalore, IN.semanticscholar.orgtriazolo[4,3-c]quinazoline, which has shown particularly strong emission in both toluene and the solid state mdpi.comurfu.runih.govresearchgate.net. The study of individual aminobiphenyl isomers, such as this compound itself (meta-isomer), has also provided fundamental insights into their photophysical behavior. For this compound in acetonitrile, absorption maxima are observed around 305 nm, with emission maxima at approximately 390 nm and a fluorescence quantum yield (Φf) of 0.26 semanticscholar.orgrsc.org. The Stokes' shift for this compound is in the range of 6600–7500 cm−1 rsc.org.

Solvatochromism and Aggregation-Induced Emission

The influence of solvent polarity on the photophysical properties of this compound derivatives is a significant area of investigation. Many derivatives exhibit pronounced solvatochromism, where changes in solvent polarity lead to shifts in absorption and emission spectra mdpi.commdpi.comurfu.ruresearchgate.netnih.govresearchgate.netnih.gov. For example, certain triazoloquinazolines display positive emission solvatochromism, characterized by a red shift in emission with increasing solvent polarity mdpi.com. The study of compounds like 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester revealed a large change in dipole moment upon excitation, indicative of intramolecular charge transfer (ICT) and a significant excited-state dipole moment of approximately 11D nih.gov.

Furthermore, several this compound derivatives have demonstrated Aggregation-Induced Emission (AIE) properties mdpi.comnih.govacs.orgrsc.orgmdpi.com. This phenomenon, where molecules become more emissive upon aggregation, is often facilitated by their non-planar molecular structures mdpi.comnih.gov. The addition of water to acetonitrile solutions of these compounds can induce aggregate formation, leading to enhanced emission, confirming their AIE characteristics mdpi.comnih.govrsc.org.

Polymeric Systems Incorporating this compound Moieties

The unique chemical structure of this compound makes it a valuable component for the synthesis of functional polymers, contributing to advancements in materials science.

Condensation Polymerization Approaches

This compound serves as a foundational building block in the synthesis of various polymers guidechem.comchembk.com. Condensation polymerization is a key strategy in this domain, involving the reaction between monomers possessing functional groups (such as amine, alcohol, or carboxylic acid) to form larger polymer chains, typically with the elimination of a small molecule like water libretexts.orgsavemyexams.comdaffodilvarsity.edu.bd. While direct examples of this compound undergoing condensation polymerization are not extensively detailed in the provided literature, related biphenyl diamines are utilized in such processes. For instance, N,N'-Diphenyl-N,N'-bis(4-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine has been employed in condensation polymerization with aldehydes to create polymers with desirable hole-transporting abilities acs.org. This highlights the potential for this compound, with its reactive amino group, to be incorporated into polymer backbones through condensation reactions, leading to novel material properties.

Advanced Polymer Applications

The integration of this compound and its derivatives into polymeric systems opens avenues for advanced material applications. Biphenyl structures, particularly those functionalized with amino groups, are of considerable interest for developing new materials with specific optical and electrical properties ontosight.ai. The fluorescent derivatives, such as the triazoloquinazoline compounds discussed earlier, possess strong luminescent characteristics that could be leveraged in applications like organic light-emitting diodes (OLEDs) mdpi.comresearchgate.net. The general utility of biphenyls in materials science, including their role in the development of polymers with unique functionalities, underscores the importance of this compound as a key intermediate in creating next-generation materials guidechem.comchembk.comontosight.ai.

Role in Catalysis and Organometallic Chemistry

3-Aminobiphenyl as a Ligand in Transition Metal Catalysis

While this compound itself can be a component, it is the 2-aminobiphenyl (B1664054) scaffold that is most prominently featured in the design of highly successful ligands for transition metal catalysis. sigmaaldrich-jp.comsigmaaldrich.com These ligands, typically bulky, electron-rich biaryl phosphines, are crucial for enhancing the reactivity and stability of metal catalysts. sigmaaldrich.com The aminobiphenyl moiety is a key structural feature in several generations of Buchwald precatalysts, where it plays a direct role in the formation of the active catalytic species. sigmaaldrich-jp.comsigmaaldrich.com The reactivity of these systems is governed by the substituents on the phosphine (B1218219) and the biphenyl (B1667301) structure. rsc.org The interaction between the aminobiphenyl-derived ligand and the metal center is fundamental to the efficiency of numerous catalytic processes, including carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bond-forming reactions. sigmaaldrich.comgoogle.com

Buchwald-Hartwig Amination and Cross-Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a powerful method for forming C-N bonds via a palladium-catalyzed cross-coupling of amines with aryl halides. wikipedia.org This reaction has become indispensable for synthesizing aromatic amines, which are vital intermediates in the pharmaceutical and chemical industries. nih.gov The success and broad applicability of this reaction are heavily reliant on the development of sophisticated palladium catalysts supported by specialized ligands, many of which are derived from 2-aminobiphenyl. sigmaaldrich.comnih.gov These advanced catalyst systems can couple a vast array of aryl halides and N-nucleophiles under relatively mild conditions. sigmaaldrich.comnih.gov

The evolution of catalysts for the Buchwald-Hartwig amination has led to several "generations" of increasingly robust and versatile palladium precatalysts. sigmaaldrich-jp.com These precatalysts are typically air- and moisture-stable complexes that readily generate the active, monoligated Pd(0) species required for the catalytic cycle. sigmaaldrich-jp.comsigmaaldrich.com The introduction of the 2-aminobiphenyl scaffold was a significant advancement in this evolution.

First Generation (G1): These initial precatalysts were based on a phenethylamine (B48288) backbone and required a base for activation. sigmaaldrich-jp.comsigmaaldrich.com

Second Generation (G2): A major improvement came with the G2 precatalysts, which replaced the phenethylamine scaffold with a 2-aminobiphenyl backbone. sigmaaldrich-jp.comsigmaaldrich.com This modification allowed for the generation of the active catalyst at room temperature using weaker bases. sigmaaldrich.com

Third Generation (G3): G3 precatalysts feature a more electron-withdrawing methanesulfonate (B1217627) anion instead of chloride, which enhances their versatility and allows them to accommodate very bulky phosphine ligands. sigmaaldrich-jp.comsigmaaldrich.com These precatalysts, which also contain the 2-aminobiphenyl fragment, exhibit long life in solution and high solubility. sigmaaldrich-jp.comdigitellinc.com

Fourth (G4) and Fifth (G5) Generations: To address potential inhibition by the carbazole (B46965) byproduct formed from G3 precatalysts, G4 and G5 versions were developed. sigmaaldrich-jp.comdigitellinc.com These involve methylating (G4) or arylating (G5) the amino group of the 2-aminobiphenyl scaffold, resulting in catalysts with higher solubility while maintaining excellent activity. sigmaaldrich-jp.comdigitellinc.com

A comparative study of G3, G4, and G5 precatalysts (with RuPhos as the ligand) in the N-arylation of morpholine (B109124) showed that the G4 catalyst was the most active, followed by G5, while G3 was almost inactive for this specific reaction. digitellinc.com

Table 1: Evolution of Buchwald Precatalysts Featuring the Aminobiphenyl Scaffold

| Generation | Key Structural Feature | Activating Base | Activation Byproduct | Advantages |

| G2 | 2-Aminobiphenyl scaffold, Chloride anion | Weak bases (e.g., K₃PO₄) | Carbazole | Activation at room temperature. sigmaaldrich.com |

| G3 | 2-Aminobiphenyl scaffold, Methanesulfonate anion | Weak bases | Carbazole | Accommodates bulky ligands, high versatility, long solution life. sigmaaldrich-jp.comsigmaaldrich.com |

| G4 | N-Methyl-2-aminobiphenyl scaffold | Weak bases | N-Methylcarbazole | Higher solubility, avoids potential carbazole inhibition. sigmaaldrich-jp.comdigitellinc.com |

| G5 | N-Phenyl-2-aminobiphenyl scaffold | Weak bases | N-Phenylcarbazole | Higher solubility, avoids potential carbazole inhibition. sigmaaldrich-jp.comdigitellinc.com |

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate. wikipedia.orgnumberanalytics.com This is often the rate-determining step. numberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex. wikipedia.org

Reductive Elimination: This final step yields the desired aryl amine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgnumberanalytics.com

The efficiency of this process is highly dependent on the ligand. Ligands derived from aminobiphenyl are bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps. sigmaaldrich.com The activation of the aminobiphenyl-based precatalyst itself involves deprotonation of the amino group, followed by reductive elimination to form the active LPd(0) species. sigmaaldrich-jp.com This process liberates carbazole (or its N-substituted derivatives) as a byproduct. sigmaaldrich-jp.comacs.org While generally efficient, this carbazole byproduct can sometimes act as an inhibitory ligand, coordinating to the Pd(II) intermediate and slowing down the catalytic turnover, an issue that the development of G4 and G5 precatalysts sought to mitigate. sigmaaldrich-jp.comacs.orgacs.org

Redox-Switchable Catalysis using this compound Ligands

The concept of redox-switchable catalysis involves controlling a catalyst's activity by changing its oxidation state through external stimuli. escholarship.org Ligands incorporating redox-active moieties, such as ferrocene, can be used to influence the electronic properties of the catalytic metal center. rsc.orgmdpi.com

Research has demonstrated the use of palladium complexes with ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald-Hartwig cross-coupling reactions. rsc.org Notably, a specific complex, [Pd(κ1P-L3)(2-aminobiphenyl)(SO3CH3)], was synthesized and studied for this purpose. rsc.org In these systems, the ferrocenyl unit can electrochemically influence the reactivity of the coordinated palladium atom. rsc.org The catalytic activity can be modulated by adding an oxidizing agent, which generates more active cationic complexes in some cases. rsc.org This demonstrates that the aminobiphenyl scaffold can be incorporated into sophisticated catalytic systems where reactivity can be toggled, opening avenues for controlling complex reaction sequences. escholarship.orgrsc.org

Other Catalytic Applications

The utility of aminobiphenyl-based ligands and their corresponding palladium precatalysts is not limited to C-N bond formation. Their high efficiency and broad substrate scope make them valuable for a variety of other cross-coupling reactions. sigmaaldrich.comgoogle.com

Suzuki-Miyaura Coupling: Buchwald second-generation precatalysts, featuring the 2-aminobiphenyl core, have been successfully used in the Suzuki coupling of aryl halides with organoboron compounds to form C-C bonds, even with challenging substrates like polyfluorophenyl and heterocyclic boronic acids. sigmaaldrich.comontosight.ai

C-O and C-S Couplings: The same types of catalyst systems are effective for coupling alcohols and thiols with aryl halides to produce aryl ethers and thioethers, respectively. wikipedia.org These methods provide milder alternatives to harsher traditional reactions like the Ullmann condensation. wikipedia.org

Other Bond Formations: The versatility of these catalysts extends to the formation of C-F, C-CF3, and other carbon-heteroatom bonds, making them a vital tool in modern synthetic chemistry. sigmaaldrich-jp.comsigmaaldrich.com

Environmental and Biological Fate Research

Metabolic Pathways and Biotransformation of Aminobiphenyl Isomers

The metabolism of 3-aminobiphenyl, like other aromatic amines, is a critical factor in understanding its biological activity and potential toxicity. These processes typically involve initial activation steps, often mediated by enzymatic systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Aromatic amines undergo various metabolic transformations, including N-hydroxylation and ring hydroxylation. For this compound, N-hydroxylation is considered a primary pathway for metabolic activation, leading to the formation of N-hydroxy-3-aminobiphenyl. This metabolite is often implicated in genotoxicity and carcinogenicity. While ring hydroxylation also occurs, it is generally considered a detoxification pathway, leading to more water-soluble compounds that can be readily excreted science.govresearchgate.net. Studies comparing aminobiphenyl isomers have indicated that the N-hydroxylation of this compound leads to a metabolite with significantly lower mutagenicity compared to the N-hydroxylated derivative of 4-aminobiphenyl (B23562) nih.govoup.com. This difference in metabolic activation efficiency and subsequent metabolite potency contributes to the varying carcinogenic profiles observed among aminobiphenyl isomers nih.govoup.com.

Cytochrome P450 (CYP) enzymes, particularly CYP1A2, play a crucial role in the N-hydroxylation of aromatic amines, including this compound ontosight.aivulcanchem.comacs.orgresearchgate.netscholaris.canih.govnih.govscience.govresearchgate.netresearchgate.net. CYP1A2 is known to catalyze the oxidation of the exocyclic amine group, initiating the metabolic activation cascade that can lead to the formation of genotoxic intermediates nih.govnih.govresearchgate.netnih.gov. Other CYP isoforms, such as CYP2E1 and CYP3A4, may also be involved in the metabolism of aromatic amines or contribute to oxidative stress pathways associated with their toxicity researchgate.netnih.gov. The efficiency and specificity of these CYP enzymes in metabolizing this compound influence the extent of its bioactivation and subsequent toxicological outcomes nih.govnih.gov.

Genotoxicity and Carcinogenicity Research

Research into the genotoxicity and carcinogenicity of this compound has primarily focused on its mutagenic potential in bacterial assays and its ability to form adducts with DNA and proteins, which are key events in chemical carcinogenesis.

The mutagenicity of this compound and its metabolites has been extensively studied using the Salmonella typhimurium Ames test nih.govoup.comimperialbrandsscience.comresearchgate.netresearchgate.net. In these assays, this compound itself has generally shown little to no mutagenic activity, particularly when compared to its isomer, 4-aminobiphenyl nih.govoup.com. Furthermore, the N-hydroxy derivative of this compound has also been found to be non-mutagenic in standard Ames test strains (TA98 and TA100), even in the presence of metabolic activation systems nih.govoup.com. This lack of significant mutagenicity in bacterial systems is a key finding that helps explain the classification of this compound as a weak carcinogen nih.govoup.com.

Table 1: Comparative Mutagenicity of Aminobiphenyls in the Ames Test

| Compound | S. typhimurium Strain | Mutagenicity (with S9 activation) | Reference |

| 4-Aminobiphenyl | TA98, TA100 | Positive | nih.govoup.com |

| N-Hydroxy-4-aminobiphenyl | TA98, TA100 | Potent Direct Mutagen | nih.govoup.com |

| 2-Aminobiphenyl (B1664054) | TA98, TA100 | Negative | nih.govoup.com |

| N-Hydroxy-2-aminobiphenyl | TA100 | Positive | nih.govoup.com |

| This compound | TA98, TA100 | Negative | nih.govoup.comresearchgate.net |

| N-Hydroxy-3-aminobiphenyl | TA98, TA100 | Negative | nih.govoup.com |

Following metabolic activation, this compound can form covalent adducts with DNA and proteins, which are considered critical events in the carcinogenic process ontosight.aivulcanchem.comnih.govresearchgate.netnih.govnih.govacs.orgoup.comacs.orgnih.gov. DNA adducts, such as those formed with deoxyguanosine, can lead to mutations during DNA replication, potentially initiating cancer ontosight.aivulcanchem.comnih.gov. Protein adducts, particularly hemoglobin (Hb) adducts, have emerged as valuable biomarkers for assessing exposure to aromatic amines, including this compound science.govnih.govnih.govnih.govnih.govoup.comacs.orgnih.govresearchgate.netresearchgate.net. The presence of this compound-hemoglobin adducts in individuals is indicative of exposure and metabolic activation of the parent compound nih.govnih.govresearchgate.net. While DNA adducts are directly involved in initiating mutations, protein adducts, especially Hb adducts, provide a quantitative measure of internal dose and exposure history acs.orgoup.com.

Table 2: Biomarkers of this compound Exposure: Adduct Formation

| Macromolecule Targeted | Type of Adduct | Significance | Reference |

| DNA | N-(deoxyguanosin-8-yl)-3-ABP | Linked to genotoxicity, mutations, and cancer initiation. | ontosight.aivulcanchem.comnih.gov |

| Hemoglobin (Hb) | Hb-sulfinamide adducts (3-ABP) | Biomarker of exposure to this compound; formed via reaction with β-Cys(93) residue. | science.govnih.govnih.govnih.govnih.govoup.comacs.orgnih.govresearchgate.netresearchgate.net |

| Serum Albumin | Adducts at Trp-214 residue | Potential biomarker for exposure assessment; less repaired than DNA adducts, potentially accumulating. | acs.orgoup.comacs.orgepa.gov |

Table 3: Key Metabolic Activation Pathways and Mechanisms for this compound

| Process | Enzyme/Mediator | Outcome | Significance for Carcinogenicity | Reference |

| Phase I Metabolism | Cytochrome P450 (e.g., CYP1A2) | N-hydroxylation of the amine group to form N-hydroxy-3-aminobiphenyl. | Critical activation step; N-hydroxy metabolite is a precursor to reactive intermediates. | ontosight.aivulcanchem.comacs.orgresearchgate.netnih.govnih.govscience.govresearchgate.netresearchgate.net |

| Ring Hydroxylation | Formation of hydroxylated metabolites. | Generally considered a detoxification pathway. | science.govresearchgate.net | |

| Phase II Metabolism | Sulfotransferases/Acetyltransferases | Esterification of N-hydroxy-3-aminobiphenyl to form reactive esters (e.g., nitrenium ions). | Generates ultimate carcinogenic species capable of binding to DNA. | ontosight.airesearchgate.netnih.govresearchgate.netresearchgate.net |

| Macromolecular Binding | Reactive Intermediates (Nitrenium Ions) | Covalent binding to DNA (forming DNA adducts) and proteins (forming protein adducts). | DNA adducts can lead to mutations; protein adducts (e.g., Hb) serve as biomarkers of exposure. | ontosight.aivulcanchem.comnih.govresearchgate.netnih.govnih.govacs.orgoup.comacs.orgnih.govresearchgate.netepa.gov |

| Oxidative Stress | Reactive Oxygen Species (ROS) | DNA damage, lipid peroxidation, protein oxidation. | May contribute to toxicity and carcinogenesis alongside direct DNA adduct formation. | researchgate.net |

Compound Name List:

this compound

Environmental Degradation Studies Relevant to Aminobiphenyls

The environmental fate of aminobiphenyls, including this compound, is a critical aspect of understanding their persistence and potential impact in various environmental compartments. Research into their degradation pathways, primarily biodegradation and photodegradation, provides insights into how these compounds are transformed or eliminated from the environment. While specific studies focusing solely on the environmental degradation of this compound are limited, research on related aminobiphenyls and the broader class of aromatic amines offers valuable context.

Biodegradation Studies

The biodegradability of aminobiphenyls is influenced by microbial communities present in soil and water. While 4-aminobiphenyl is generally considered biodegradable, specific rates and pathways in environmental matrices are not extensively documented chemicalbook.com. Studies involving related compounds, such as benzidine (B372746), have shown its biodegradation by activated wastewater sludges cdc.gov. Conversely, some structurally similar compounds, like 3,3'-dichlorobenzidine (B165656) (DCB), have demonstrated recalcitrance to degradation by naturally occurring aquatic microbial communities epa.gov.

Research into the degradation of carbazole (B46965), a polycyclic aromatic hydrocarbon, has identified bacterial strains capable of breaking down related intermediates. For instance, enzymes involved in carbazole degradation, such as 2'-aminobiphenyl-2,3-diol (B1216862) 1,2-dioxygenase, act on aminobiphenyl derivatives, suggesting that microbial pathways exist for the transformation of such compounds tandfonline.comtandfonline.com. However, the specific metabolic fate and rates for this compound in diverse environmental settings remain an area requiring further investigation.

Table 1: Biodegradation of Aminobiphenyls and Related Compounds

| Compound | Biodegradation Observed | Rate/Half-life | Conditions/Microorganism | Reference |

| 4-Aminobiphenyl | Yes (general) | Not specified | Soil/Water (general) | chemicalbook.com |

| Benzidine | Yes | Not specified | Activated sludge | cdc.gov |

| 3,3'-Dichlorobenzidine | No | Recalcitrant | Aquatic microbial communities | epa.gov |

Photodegradation Studies

Photodegradation represents another significant pathway for the environmental transformation of aminobiphenyls. Studies have revealed distinct photochemical behaviors among aminobiphenyl isomers. Specifically, this compound (the meta-isomer) has been shown to undergo water-assisted excited-state proton transfer (ESPT) and photoredox reactions, particularly via proton-coupled electron transfer (PCET) researchgate.net. These processes are facilitated in the excited state, as aromatic ring photochemistry is typically slow in the ground state researchgate.net.

For 4-aminobiphenyl, degradation by alkoxy radicals in eutrophic waters is estimated to result in a half-life of approximately 14 days chemicalbook.com. In the atmosphere, degradation is expected to occur through reactions with hydroxyl radicals, with an estimated vapor-phase half-life of 6–7 hours chemicalbook.com. In contrast, 3,3'-dichlorobenzidine undergoes rapid photodegradation in aqueous solutions under sunlight, with a half-life of about 90 seconds, yielding monochlorobenzidine and benzidine as intermediate products epa.gov.

Table 2: Photodegradation of Aminobiphenyls and Related Compounds

| Compound | Degradation Observed | Rate/Half-life | Conditions/Medium | Notes | Reference |

| This compound | Yes | Not specified | Aqueous solution | Water-assisted ESPT, photoredox reactions in excited state | researchgate.net |

| 4-Aminobiphenyl | Yes | ~14 days | Eutrophic water (alkoxy radicals) | chemicalbook.com | |

| 4-Aminobiphenyl | Yes | 6-7 hours | Atmosphere (hydroxyl radicals) | Vapor phase | chemicalbook.com |

| 3,3'-Dichlorobenzidine | Yes | ~90 seconds | Aqueous solution (sunlight) | Rapid degradation; monochlorobenzidine and benzidine as intermediates | epa.gov |

Hydrolysis Studies

Hydrolysis is generally considered a less significant environmental degradation pathway for many aromatic amines, including aminobiphenyls. 4-Aminobiphenyl is not expected to undergo significant hydrolysis in water chemicalbook.com. Similarly, 3,3'-dichlorobenzidine has been found to be recalcitrant to hydrolysis in aquatic environments epa.gov. While studies have investigated the hydrolysis of glucuronide conjugates of 4-aminobiphenyl by beta-glucuronidase enzymes, this pertains to metabolic transformation rather than direct environmental hydrolysis of the parent compound nih.gov.

Advanced Analytical and Spectroscopic Characterization

Chromatographic and Spectrometric Techniques

Chromatographic and spectrometric techniques are indispensable for separating, identifying, and quantifying 3-Aminobiphenyl, particularly within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry tamuc.edu. GC-MS is widely employed for the analysis of volatile and semi-volatile organic compounds, including aromatic amines like this compound, in diverse samples such as tobacco smoke coresta.orgresearchgate.netcoresta.orgwho.intcanada.cacoresta.org.

In GC-MS analysis, this compound can be separated based on its volatility and interaction with the chromatographic column. Reported retention times can vary depending on the specific GC parameters, but values around 15.3 to 15.6 minutes have been observed who.inthealthycanadians.gc.ca. Mass spectrometry then detects and identifies the compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern, which acts as a molecular fingerprint tamuc.edu. Key ions commonly monitored for this compound in GC-MS analysis include m/z 169, 168, and 167 nih.gov. For targeted quantification, specific ions such as m/z 315 are often used canada.ca.

The technique can employ different ionization methods, such as Electron Ionization (EI) nist.gov or Negative Chemical Ionization (NCI) who.intcoresta.org. To enhance sensitivity and specificity, especially when analyzing complex samples, derivatization of this compound is often performed. Pentafluoropropionic acid anhydride (B1165640) (PFPA) is a common derivatizing agent used in conjunction with GC-MS analysis who.intcanada.cacanada.caosha.gov.

Table 7.1.1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Source(s) |

| Column | SPB-5 (for derivative) osha.gov, various capillary columns | osha.gov |

| Injector Temp. | 240 °C canada.cacanada.ca, 280 °C healthycanadians.gc.ca | canada.cahealthycanadians.gc.cacanada.ca |

| Retention Time | ~15.3 - 15.6 min | who.inthealthycanadians.gc.ca |

| Ionization Mode | EI nist.gov, NCI who.intcoresta.org | who.intcoresta.orgnist.gov |

| Key Ions (m/z) | 169, 168, 167 nih.gov; 315 (analyte) canada.ca | canada.canih.gov |

| Derivatization | Pentafluoropropionic acid anhydride (PFPA) who.intcanada.cacanada.caosha.gov | who.intcanada.cacanada.caosha.gov |

| Application Example | Tobacco smoke analysis coresta.orgresearchgate.netcoresta.orgwho.intcanada.cacoresta.org | coresta.orgresearchgate.netcoresta.orgwho.intcanada.cacoresta.org |

Liquid Chromatography Techniques

Liquid Chromatography (LC) techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely utilized for the separation and quantification of this compound, especially in samples where GC-MS may not be optimal or when higher sensitivity and specificity are required. These methods are applied in the analysis of environmental water samples researchgate.netresearchgate.net, tobacco products coresta.orgnih.govnih.gov, and biological fluids rsc.org.

Various chromatographic columns and mobile phase compositions have been developed to achieve efficient separation of this compound and its isomers. Common stationary phases include Primesep D sielc.com, ChiraDex researchgate.netresearchgate.net, Phenyl-Hexyl coresta.orgnih.govnih.gov, Symmetry Shield™ RP18 rsc.org, and Kinetex F5 sciex.com. Mobile phases typically consist of mixtures of water or aqueous buffers with organic solvents such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), often with the addition of modifiers like formic acid (FA) or acetic acid (HOAc) researchgate.netresearchgate.netcoresta.orgnih.govnih.govrsc.orgsielc.comsciex.com.

Detection methods vary, including UV detection at specific wavelengths (e.g., 250 nm) sielc.com, amperometric detection using electrodes like boron-doped diamond (BDD) electrodes researchgate.netresearchgate.net, and the highly sensitive and selective tandem mass spectrometry (LC-MS/MS) coresta.orgnih.govnih.govrsc.orgresearchgate.net. LC-MS/MS offers superior sensitivity and specificity, enabling the detection of trace amounts of this compound in complex matrices.

Table 7.1.2: Representative LC Techniques for this compound Analysis

| Technique | Column | Mobile Phase Components | Detection Method | Application Example | Source(s) |

| HPLC | Primesep D sielc.com | MeCN/H₂O (30/70%) + Buffer/HOAc sielc.com | UV (250 nm) sielc.com | - | sielc.com |

| HPLC | ChiraDex researchgate.netresearchgate.net | Aqueous buffer/MeCN/MeOH (40/30/30) researchgate.netresearchgate.net | Amperometric researchgate.netresearchgate.net | Water samples researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| LC-MS/MS | Phenyl-Hexyl coresta.orgnih.govnih.gov | Water/MeCN + 0.1% FA coresta.orgnih.govnih.gov | MS/MS coresta.orgnih.govnih.gov | Tobacco smoke coresta.orgnih.govnih.gov | coresta.orgnih.govnih.gov |

| LC-MS/MS | Symmetry Shield™ RP18 rsc.org | Water + 0.1% FA / MeCN + 0.1% FA rsc.org | MS/MS rsc.org | Urine metabolites rsc.org | rsc.org |

| LC-MS/MS | Kinetex 2.6 μm F5 sciex.com | 0.05% FA / MeOH sciex.com | MS/MS sciex.com | Food packaging materials, textile dyes sciex.com | sciex.com |

Application of Deuterated Analogs (e.g., this compound-d9)

Deuterated analogs serve as critical internal standards in quantitative analytical methods, particularly for GC-MS and LC-MS/MS. By incorporating deuterium (B1214612) atoms into the molecule, these analogs exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they co-elute during chromatography. However, their distinct mass-to-charge ratio allows for their differentiation and quantification by mass spectrometry. This is vital for compensating for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of analyte quantification.

For this compound, deuterated analogs such as this compound-d9 (3-ABP-d9) are employed as internal standards. For instance, 3-ABP-d9 is used in LC-MS/MS analysis of tobacco smoke coresta.org, and deuterated 4-aminobiphenyl (B23562) (D9-4-aminobiphenyl) has been used as an internal standard for both 3- and 4-aminobiphenyl in GC-MS analyses of tobacco smoke canada.cacanada.ca. The use of isotope-dilution techniques with deuterated standards is a validated approach for robust quantification of aromatic amines in various matrices, including biological samples nih.govnih.gov.

Table 7.1.3: Deuterated Analogs as Internal Standards for this compound

| Analyte | Deuterated Analog | Application | Source(s) |

| This compound | This compound-d9 (3-ABP-d9) | Internal Standard for LC-MS/MS analysis of tobacco smoke coresta.org | coresta.org |

| This compound | 4-Aminobiphenyl-d9 (D9-4-ABP) | Internal Standard for GC-MS analysis of 3- and 4-aminobiphenyl in tobacco smoke canada.cacanada.ca | canada.cacanada.ca |

| (Various AAs) | Corresponding deuterated analogs | Isotope dilution GC-MS/MS for quantifying urinary aromatic amines, including this compound nih.govnih.gov | nih.govnih.gov |

Spectroscopic Investigations

Spectroscopic methods provide crucial information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone for elucidating the detailed molecular structure of organic compounds. These techniques exploit the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms within a molecule.

While specific, detailed ¹H and ¹³C NMR spectral data for this compound are not extensively detailed in the provided snippets in a directly tabular format, the use of NMR spectroscopy for its characterization is noted in various chemical databases and research contexts nih.govwikipedia.orgrsc.orgguidechem.comguidechem.com. These studies confirm the availability of NMR data, which would include characteristic chemical shifts (δ values) for the aromatic protons and carbons, as well as the amine (-NH₂) protons. For instance, PubChem lists spectral information and links to NMR databases nih.gov, and other sources indicate predicted NMR spectra are available guidechem.comguidechem.com. The interpretation of these spectra, including coupling constants and signal multiplicities in ¹H NMR, and chemical shifts in ¹³C NMR, allows for unambiguous confirmation of the this compound structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. When this compound is subjected to FT-IR analysis, characteristic absorption bands corresponding to its specific functional groups are observed.

Although specific FT-IR absorption bands (wavenumbers in cm⁻¹) for this compound are not explicitly detailed in the provided search snippets, the technique is recognized as a method for its characterization nih.govwikipedia.org. Typically, FT-IR spectra of aromatic amines like this compound would exhibit absorptions related to:

N-H stretching vibrations of the primary amine group (typically in the region of 3300-3500 cm⁻¹).

Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).

Aromatic C=C stretching vibrations (in the fingerprint region, typically 1450-1650 cm⁻¹).

C-N stretching vibrations.

The presence and position of these bands provide confirmation of the amine functionality and the aromatic biphenyl (B1667301) structure.

Compound List:

This compound (C₁₂H₁₁N, CAS: 2243-47-2)

4-Aminobiphenyl (C₁₂H₁₁N, CAS: 92-67-1)

2-Aminobiphenyl (B1664054) (C₁₂H₁₁N, CAS: 90-41-5)

This compound-d9 (C₁₂D₉H₂N)

4-Aminobiphenyl-d9 (C₁₂D₉H₂N)

1-Aminonaphthalene (C₁₀H₉N, CAS: 134-32-7)

2-Aminonaphthalene (C₁₀H₉N, CAS: 90-43-7)

o-Toluidine (C₇H₉N, CAS: 95-53-4)

o-Anisidine (C₇H₉NO, CAS: 90-04-0)

2,6-Dimethylaniline (C₈H₁₁N, CAS: 87-62-7)

Benzidine (B372746) (C₁₂H₁₂N₂, CAS: 92-87-5)

UV/Visible Spectroscopy and Photoluminescence

UV/Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within molecules, particularly those involving conjugated π-electron systems, which are characteristic of aromatic compounds like this compound. Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, probes the emission of light by a substance after excitation.

Studies on aminobiphenyl isomers, including this compound, have indicated that these compounds exhibit excited-state ionization, influencing their photophysical properties nih.gov. While specific UV-Vis absorption maxima for pure this compound are not extensively detailed in the provided snippets, research on related systems and derivatives demonstrates characteristic absorption bands in the UV region, often associated with π-π* and n-π* transitions acs.orgfrontiersin.orgpressbooks.pub. For instance, absorption spectra of this compound have been measured in mixed solvent systems, showing dependence on solvent polarity and pH researchgate.net.

Photoluminescence studies on derivatives of this compound, such as substituted nih.govmdpi.commdpi.comtriazolo[4,3-c]quinazolines, have revealed significant fluorescent properties. These derivatives can exhibit broad emission wavelengths and high fluorescent quantum yields, with some reaching up to 94% in toluene (B28343) solutions mdpi.comresearchgate.net. The emission spectra of these compounds are sensitive to solvent polarity, displaying solvatochromism, and can also show aggregation-induced emission enhancement mdpi.comresearchgate.net. The ability to tune these photophysical properties makes such derivatives promising for optical materials acs.org.

Table 1: UV/Visible and Photoluminescence Characteristics (Representative Data)

| Compound/System | Technique | Key Observation | Reference |

| This compound | Fluorescence | Exhibits excited-state ionization nih.gov. | nih.gov |

| This compound (in CH₃CN–H₂O mixtures) | UV-Vis Absorption | Spectra measured, showing dependence on solvent composition and pH researchgate.net. | researchgate.net |

| 3-Aryl-5-aminobiphenyl substituted nih.govmdpi.commdpi.comtriazolo[4,3-c]quinazolines (derivatives) | UV-Vis Absorption | Characteristic absorption bands observed; solvatochromic properties studied mdpi.comresearchgate.net. | mdpi.comresearchgate.net |

| 3-Aryl-5-aminobiphenyl substituted nih.govmdpi.commdpi.comtriazolo[4,3-c]quinazolines (derivatives) | Photoluminescence | Fluorescent properties observed in solution and solid state; fluorescent quantum yields up to 94% in toluene; aggregation-induced emission enhancement noted mdpi.comresearchgate.net. | mdpi.comresearchgate.net |

| 5-(4'-Diphenylamino-[1,1′]-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)- nih.govmdpi.commdpi.comtriazolo[4,3-c]quinazoline (derivative) | Photoluminescence | Exhibits strongest emission in toluene and solid state among tested derivatives mdpi.comresearchgate.net. | mdpi.comresearchgate.net |

Structural Elucidation Techniques

Structural elucidation techniques are vital for confirming the identity and molecular architecture of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary methods. X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in crystalline solids, though direct XRD data for this compound itself was not found in the provided snippets. However, XRD has been used to confirm the structural features of derivatives containing the aminobiphenyl moiety, such as the type of annelation and the non-planar conformation of molecules mdpi.commdpi.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen environments within a molecule. PubChem lists ¹³C NMR spectral data for this compound, acquired using a Bruker HX-270 instrument nih.gov. While specific chemical shifts are not detailed in the snippets, the availability of ¹³C NMR data is noted.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of a compound, aiding in its identification. Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available from sources like NIST. Common fragments observed include ions at m/z 169 (molecular ion), 168, and 167, with variations in minor fragments depending on the library and acquisition parameters nih.govnist.gov.

Table 2: Mass Spectrometry Data for this compound (Representative Fragments)

| NIST Number | Library | Total Peaks | m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) | Reference |

| 27133 | Main library | 70 | 169 | 168 | 167 | nih.gov |

| 64129 | Replicate library | 30 | 169 | 168 | 141 | nih.gov |

Other techniques like Infrared (IR) spectroscopy and Gas Chromatography (GC) are also employed for the characterization and purity assessment of this compound nih.govnist.gov.

Electrochemical Analysis Methods

Electrochemical analysis methods, particularly Cyclic Voltammetry (CV), are invaluable for investigating the redox properties of electroactive compounds like this compound. CV involves scanning the electrode potential linearly between two limits and measuring the resulting current. This technique allows for the determination of oxidation and reduction potentials, reversibility of redox processes, and can be used to quantify analyte concentrations maciassensors.com.

Studies have investigated the voltammetric behavior of this compound using techniques such as cyclic voltammetry and differential pulse voltammetry, often employing specialized electrodes like boron-doped nanocrystalline diamond (BDD) film electrodes nih.govresearchgate.net. These studies aim to establish optimal conditions for the determination of aminobiphenyls. For example, measurements have been conducted in specific solvent systems like dichloromethane (B109758) (CH₂Cl₂) with supporting electrolytes such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (0.1 M), under an inert atmosphere (argon), and at controlled scan rates (e.g., 100 mV/s) mdpi.com.

Research has shown that this compound, along with its isomers, can be determined with high sensitivity within specific concentration ranges (e.g., 2 x 10⁻⁷ to 1 x 10⁻⁵ mol/L) using optimized voltammetric methods and electrodes nih.govresearchgate.net. These electrochemical studies are significant for analytical applications, including environmental monitoring and the detection of genotoxic substances nih.govresearchgate.net.

Table 3: Electrochemical Analysis Conditions for Aminobiphenyls (Representative)

| Analyte(s) | Electrode Type | Solvent | Supporting Electrolyte | Scan Rate | Atmosphere | Detection Limit Range (approx.) | Reference |

| 2-, 3-, 4-Aminobiphenyl | Boron-doped nanocrystalline diamond film electrode | N/A | N/A | N/A | N/A | 2 x 10⁻⁷ to 1 x 10⁻⁵ mol/L | nih.govresearchgate.net |

| 3-Aryl-5-aminobiphenyl derivatives | Pt disk (working), Glass carbon (counter), Ag/AgNO₃ (ref) | CH₂Cl₂ | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) | 100 mV/s | Argon | N/A | mdpi.com |

| 2-, 3-, 4-Aminobiphenyl (in dsDNA interaction studies) | dsDNA/GCE biosensor or bare GCE | N/A | N/A | N/A | N/A | N/A | researchgate.net |

Compound List

this compound

2-Aminobiphenyl

4-Aminobiphenyl

Phenylboronic acid

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools used to investigate the electronic structure and excited-state properties of molecules like 3-Aminobiphenyl.

Quantum chemical calculations have been employed to elucidate the electronic characteristics of this compound in both its ground (S₀) and first singlet excited (S₁) states. The primary electronic transition to the lowest singlet excited state is predominantly described by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net